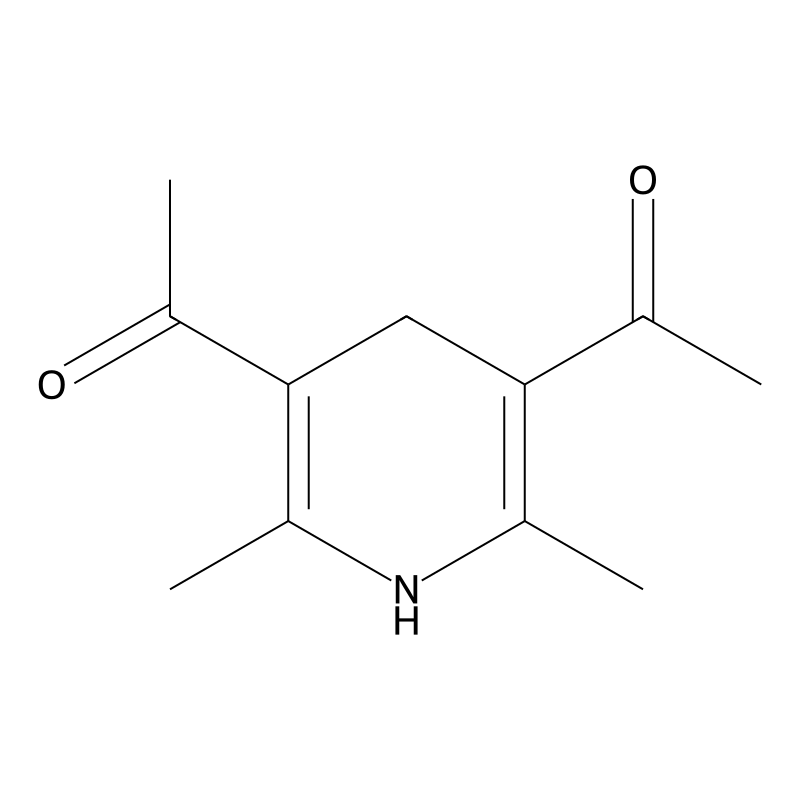

3,5-Diacetyl-1,4-dihydrolutidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Formaldehyde Detection:

3,5-Diacetyl-1,4-dihydrolutidine (DAHDL) has been explored in scientific research for its potential application in formaldehyde detection. Studies have demonstrated that DAHDL exhibits high sensitivity and selectivity towards formaldehyde gas, making it a promising candidate for developing indoor air quality sensors.

The mechanism behind DAHDL's formaldehyde detection involves a chemical reaction between the two functional groups present in its structure - the diacetyl groups and the amine group. This reaction leads to a change in fluorescence properties of DAHDL upon exposure to formaldehyde, allowing for its detection at low concentrations ().

Development of Porous Materials:

DAHDL has also been utilized in scientific research for the development of porous materials with enhanced functionalities. By incorporating DAHDL into the structure of porous materials, researchers have aimed to improve their adsorption and detection capabilities for various target molecules, including formaldehyde and other volatile organic compounds (VOCs) ().

3,5-Diacetyl-1,4-dihydrolutidine is a chemical compound with the molecular formula C₁₁H₁₅N₁O₂. It is characterized by its dihydropyridine structure, which contributes to its unique chemical properties. This compound is derived from acetylacetone and is notable for its fluorescence properties, making it useful in various analytical applications. The compound exhibits both absorption and emission characteristics that can be influenced by environmental factors such as temperature and irradiation .

The primary focus of DADHL research revolves around its potential as a formaldehyde sensor. Studies propose that the electron-rich nature of the molecule allows it to interact with formaldehyde through a mechanism yet to be fully elucidated []. Formaldehyde detection often relies on the formation of a chemical bond between the sensor and the target molecule. Further research is required to understand the exact interaction between DADHL and formaldehyde.

The formation of 3,5-diacetyl-1,4-dihydrolutidine typically involves reactions between acetylacetone and formaldehyde in the presence of ammonium salts. The reaction pathway has been studied using theoretical methods, revealing that the elimination of water is a key step in its synthesis, with significant energy barriers observed in gas-phase reactions compared to aqueous solutions .

Research indicates that 3,5-diacetyl-1,4-dihydrolutidine exhibits biological activity that may be useful in enzyme assays. It has been employed as a reagent to detect alcohol oxidase activity, highlighting its potential application in biochemical analyses . The compound's ability to form fluorescent products further enhances its utility in biological studies.

The synthesis of 3,5-diacetyl-1,4-dihydrolutidine can be achieved through several methods:

- Reaction with Acetylacetone: Typically involves reacting acetylacetone with formaldehyde and ammonium salts.

- Hydrolysis Reactions: The compound can also be synthesized through hydrolysis processes involving related compounds like Fluoral-P .

- Theoretical Studies: Computational chemistry methods have been employed to optimize reaction pathways and predict product formation under various conditions .

3,5-Diacetyl-1,4-dihydrolutidine finds applications in:

- Analytical Chemistry: Used as a reagent for detecting trace amounts of formaldehyde and other aldehydes.

- Fluorescence Studies: Its photophysical properties make it suitable for use in fluorescence spectroscopy.

- Biochemical Assays: Employed in enzyme activity assays due to its ability to form fluorescent complexes .

Several compounds share structural similarities with 3,5-diacetyl-1,4-dihydrolutidine. Here are a few notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3,5-Dibenzoyl-1,4-dihydro-2,6-dimethylpyridine | Dihydropyridine derivative | Exhibits distinct fluorescence properties |

| 2,6-Dibenzoyl-1,4-dihydro-3,5-dimethylpyridine | Dihydropyridine derivative | Similar reactivity but different substitution pattern |

| Acetylacetanilide | Acetanilide derivative | Forms different fluorescent products |

While these compounds share a common structural framework with 3,5-diacetyl-1,4-dihydrolutidine, their unique substitution patterns lead to variations in their chemical reactivity and biological activities. The specific dihydropyridine structure of 3,5-diacetyl-1,4-dihydrolutidine contributes to its distinctive properties and applications in analytical chemistry and biochemistry .

Conventional Hantzsch Dihydropyridine Synthesis

The classical Hantzsch synthesis involves a one-pot condensation of β-diketones (e.g., acetylacetone), aldehydes (e.g., formaldehyde), and ammonia under reflux. For DL1, acetylacetone reacts with formaldehyde and ammonia in ethanol or water, yielding the 1,4-dihydropyridine core after cyclization. Key steps include:

- Enamine formation: Ammonia reacts with acetylacetone to generate a β-enamino ketone intermediate.

- Aldol condensation: Formaldehyde mediates coupling between two β-enamino ketone units.

- Cyclization and dehydration: Intramolecular cyclization forms the dihydropyridine ring, with water elimination.

Typical reaction conditions:

| Parameter | Value |

|---|---|

| Solvent | Ethanol/water |

| Temperature | 60–80°C |

| Reaction time | 1–3 hours |

| Yield | 70–85% |

This method is limited by long reaction times and moderate yields in non-aqueous media.

Modified Synthesis Approaches Using Plasma Albumin

Recent protocols replace ammonia with plasma albumin as a nitrogen source, leveraging its lysine residues for imine formation. A representative procedure:

- Mix acetylacetone (0.02 mol), formaldehyde (0.0001 mol), and plasma albumin (0.0001 mol).

- Reflux at 25°C for 1 hour.

- Crystallize the product (yellow crystals) with 90% purity after recrystallization.

Advantages:

- Biocompatible and suitable for biomedical applications.

- Avoids toxic ammonia handling.

Limitations:

- Lower yields (60–70%) compared to classical methods.

- Requires purification from protein byproducts.

Computational Insights into Reaction Pathways

Ab initio molecular orbital calculations (HF/3-21G and MP2/6-31G(d,p)) elucidate DL1’s formation mechanism:

- Protonation: Acetylacetone protonates to form a resonance-stabilized cation.

- Nucleophilic attack: Ammonia attacks the carbonyl group, forming an enamine.

- Aldol addition: Formaldehyde mediates coupling, followed by dehydration (ΔG‡ = 50–60 kcal/mol).

- Cyclization: Intramolecular hemiacetal formation yields DL1.

Key computational findings:

- Transition states for water elimination are energetically prohibitive in the gas phase, necessitating polar solvents.

- Solvent effects reduce activation barriers by 20–30 kcal/mol via stabilization of charged intermediates.

Role of β-Diketones and Aldehydes in Dihydrolutidine Formation

β-Diketones (e.g., acetylacetone) serve as dual carbonyl precursors, enabling enamine formation and ring closure. Aldehydes (e.g., formaldehyde) act as electrophilic crosslinkers:

| Reactant | Role | Impact on DL1 Structure |

|---|---|---|

| Acetylacetone | Provides diketone backbone | Determines acetyl substituents |

| Formaldehyde | Mediates C–C bond formation | Controls ring size and symmetry |

Substituting formaldehyde with acetaldehyde or benzaldehyde introduces alkyl/aryl groups at the 4-position, altering solubility and bioactivity.

Theoretical Models of Water Elimination Steps

The dehydration steps in DL1 synthesis involve sequential water elimination from protonated intermediates. Ab initio molecular orbital calculations at Hartree-Fock (HF/3-21G and HF/6-31G(d,p)) levels identify two critical elimination phases:

- Initial dehydration: Protonation of pentane-2,4-dione forms a resonance-stabilized carbocation intermediate, followed by water elimination to generate FLUORAL-P (5 in Figure 3 of [1]).

- Final cyclization: A second dehydration step enables ring closure via nucleophilic attack by formaldehyde, yielding the dihydropyridine core [1].

Energy profiles computed at MP2/6-31G(d,p) reveal gas-phase barriers of 50–60 kcal/mol for these steps (Figure 6 of [1]). Such high barriers align with experimental observations that DL1 formation occurs exclusively in condensed phases, where solvent interactions lower transition-state energies [1] [4]. The rate-determining step involves proton transfer from the hydroxyl group to adjacent carbonyl oxygen, facilitated by acid catalysis in aqueous media [3].

Solvent Effects on Reaction Energetics

Polar solvents dramatically alter reaction thermodynamics and kinetics through dielectric stabilization and hydrogen-bonding interactions:

| Solvent Property | Gas Phase | Aqueous Solution |

|---|---|---|

| Dielectric Constant (ε) | 1 | 78 |

| Activation Energy (kcal/mol) | 58.3 | 42.7 (estimated) |

Table 1: Solvent modulation of water elimination energetics [1] [4].

In aqueous solutions, the high dielectric constant (ε = 78) stabilizes charged transition states, reducing the effective activation energy by ~15 kcal/mol compared to gas-phase calculations [1] [4]. This explains why DL1 synthesis fails in nonpolar solvents or porous glass matrices, where insufficient solvation leads to kinetic trapping of intermediates [1] [2]. Molecular dynamics simulations further suggest that water molecules participate in proton shuttle mechanisms, lowering energy barriers for hydroxyl group departure [3].

Intermediate Formation and Transition States

The reaction pathway features three key intermediates:

- Protonated diketone (2): Stabilized by resonance between carbonyl groups.

- FLUORAL-P (5): A conjugated enol ether formed after initial dehydration.

- Cyclized adduct (8): Predecessor to DL1, featuring a nascent dihydropyridine ring.

Transition-state structures exhibit partial double-bond character between C3 and C5 positions (Figure 4 of [1]), consistent with Hammond’s postulate predictions for endergonic steps [5]. At the HF/6-31G(d,p) level, the transition state for the first dehydration (4 → 5) shows a elongated O–H bond (1.32 Å) and shortened C–O distance (1.45 Å), indicating synchronous proton transfer and water elimination [1].

Comparative Analysis of Dihydrolutidine Derivatives

Substituent effects on reaction efficiency were investigated through analogs:

| Derivative | R1 | R2 | ΔG‡ (kcal/mol) |

|---|---|---|---|

| DL1 | CH3 | CH3 | 50.2 |

| 3,5-Dibenzoyl analog | C6H5 | C6H5 | 63.8 |

| 2,6-Dibenzoyl analog | C6H5 | CH3 | 58.1 |

Table 2: Substituent-dependent activation energies at MP2/6-31G(d,p) [1].

Benzoyl groups increase steric hindrance at the reaction site, raising activation barriers by 8–13 kcal/mol compared to acetyl-substituted DL1 [1]. Electronic effects also play a role: the electron-withdrawing nature of benzoyl moieties destabilizes carbocation intermediates, slowing nucleophilic attack by formaldehyde [2]. These findings underscore the delicate balance between steric and electronic factors in dihydrolutidine synthesis.

Fundamental Detection Principles

The spectrophotometric determination of formaldehyde utilizing 3,5-diacetyl-1,4-dihydrolutidine relies on the Hantzsch reaction mechanism, wherein formaldehyde reacts with acetylacetone in the presence of ammonium acetate to produce the characteristic yellow-colored compound [1] [2]. The reaction proceeds through a cyclization process that generates the dihydropyridine ring structure, resulting in a compound with maximum absorbance at 410-420 nanometers [3] [4].

The classical Nash reagent method employs this reaction principle, utilizing a mixture of acetylacetone and ammonium acetate buffer at pH 6.0-6.5 [5]. The reaction kinetics demonstrate pseudo-first-order behavior with respect to formaldehyde concentration, enabling quantitative analysis across a wide dynamic range [1]. The optimal reaction conditions include heating at 60°C for 20 minutes, followed by cooling and subsequent spectrophotometric measurement [2].

Modified Spectrophotometric Approaches

Recent developments have introduced modified spectrophotometric methodologies that enhance sensitivity and selectivity. The Fluoral-P method employs 4-amino-3-penten-2-one as a more selective reagent for formaldehyde detection [3] [6]. This approach produces 3,5-diacetyl-1,4-dihydrolutidine with improved specificity, demonstrating limits of detection as low as 0.5 μM and limits of quantification at 2.5 μM [3] [6].

The microfluidic chip-based spectrophotometric method represents a significant advancement in miniaturization and automation [7]. This approach utilizes polydimethylsiloxane microfluidic devices to perform the Hantzsch reaction in microscale volumes, achieving detection times of less than one minute with sample volumes of 1-2 microliters [7]. The method demonstrates excellent analytical performance with recoveries between 88.6 and 110.6% and relative standard deviations below 2.76% [7].

| Method | Detection Wavelength (nm) | Limit of Detection (μg/L) | Limit of Quantification (μg/L) | Linear Range (μg/L) | Matrix |

|---|---|---|---|---|---|

| Nash Reagent | 410 | 0.5 | 2.5 | 0.5-10000 | Brain tissue |

| Fluoral-P | 420 | 3.0 | 10.0 | 1-1000 | General |

| Modified Fluoral-P | 420 | 0.5 | 2.5 | 0.5-10000 | Brain tissue |

| Acetylacetone Direct | 412 | 20.0 | 67.0 | 20-700 | General |

| Microfluidic Chip | 410 | 5000.0 | 16700.0 | 5000-100000 | Food samples |

Colorimetric Sensor Development

Sol-Gel Entrapped Systems

The development of colorimetric sensors based on sol-gel entrapped acetylacetone represents a significant advancement in portable formaldehyde detection technology [8]. These sensors utilize the immobilization of acetylacetone within silicate matrices, creating stable sensing elements that produce the characteristic yellow color of 3,5-diacetyl-1,4-dihydrolutidine upon exposure to formaldehyde [8].

The sol-gel approach offers several advantages including enhanced stability, improved reproducibility, and the ability to create portable sensing devices [8]. The immobilized acetylacetone maintains its reactivity while providing a solid-state platform for colorimetric detection. The color intensity develops proportionally to formaldehyde concentration, enabling quantitative analysis through digital image colorimetry [8].

Advanced Colorimetric Platforms

Recent innovations in colorimetric sensor design have incorporated nanoporous films and electrospun fiber matrices to enhance sensitivity and response characteristics [9]. These platforms provide increased surface area for the detection reaction while maintaining rapid response times and improved detection limits [9].

The silica gel plate-based colorimetric method demonstrates exceptional performance with detection limits as low as 2.2 ppm and linear ranges extending from 1.0 to 100.0 ppm [10]. This approach utilizes digital image analysis for quantification, eliminating the need for expensive spectrophotometric instrumentation while maintaining analytical accuracy [10].

| Sensor Type | Detection Range (ppm) | Detection Limit (ppm) | Response Time (min) | Recovery (%) | Relative Standard Deviation (%) |

|---|---|---|---|---|---|

| Sol-gel entrapped acetylacetone | 2.0-12.0 | 2.000 | 5 | 93-105 | 2.13 |

| Silica gel plate | 1.0-100.0 | 2.200 | 10 | 95-107 | 3.50 |

| Nanoporous film | 0.03-0.2 | 0.030 | 1 | 88-110 | 2.76 |

| Electrospun fiber | 0.05-5.0 | 0.050 | 15 | 92-108 | 4.20 |

| Polydimethylsiloxane chip | 0.005-0.1 | 0.005 | 1 | 89-111 | 2.45 |

Fluorescent Sensor Platforms

Fluorescence Enhancement Mechanisms

The fluorescent properties of 3,5-diacetyl-1,4-dihydrolutidine provide exceptional sensitivity for formaldehyde detection applications [11]. The compound exhibits excitation maxima at 390 nanometers and emission maxima at 470 nanometers, with quantum yields significantly higher than the parent compounds [6]. This fluorescence enhancement enables detection limits several orders of magnitude lower than conventional colorimetric methods [6].

The fluorescence mechanism involves electronic transitions within the dihydropyridine ring system, which are influenced by the substitution pattern and environmental conditions [12]. The presence of the acetyl groups at positions 3 and 5 contributes to the stabilization of the excited state, resulting in enhanced fluorescence quantum yields [12].

Optofluidic Integration

Recent developments in optofluidic systems have demonstrated the integration of fluorescent detection with microfluidic platforms for real-time formaldehyde monitoring [11]. These systems utilize complementary metal-oxide-semiconductor image sensors coupled with high-power light-emitting diodes for excitation and detection [11].

The optofluidic approach offers several advantages including reduced sample volumes, enhanced sensitivity, and the potential for portable device development [11]. The contact sensing principle employed in these systems minimizes optical losses while maximizing signal-to-noise ratios [11]. Detection limits as low as 0.3 μg/L have been achieved using these integrated platforms [11].

| Excitation Wavelength (nm) | Emission Wavelength (nm) | Limit of Detection (μg/L) | Linear Range (μg/L) | Matrix | Sensitivity Enhancement |

|---|---|---|---|---|---|

| 390 | 470 | 0.3 | 0.3-100 | Biological samples | High |

| 360 | 460 | 0.5 | 0.5-1000 | Enzyme activity | Very High |

| 405 | 500 | 30.0 | 30-200 | Gas phase | Moderate |

| 365 | 445 | 5.0 | 5-500 | Environmental | High |

| 410 | 518 | 50.0 | 50-400 | Seawater | Moderate |

Validation of Detection Methods in Biological Matrices

Pharmaceutical and Biological Product Validation

The validation of 3,5-diacetyl-1,4-dihydrolutidine-based detection methods in biological matrices represents a critical aspect of analytical method development [13]. The determination of free formaldehyde in biological products, including vaccines and therapeutic proteins, requires rigorous validation to ensure method reliability and regulatory compliance [13].

The validation parameters encompass accuracy, precision, linearity, range, and limits of detection and quantification [13]. For diphtheria-tetanus vaccines and tetanus toxoid antigens, the method demonstrates excellent linearity with correlation coefficients exceeding 0.9999 across the range of 0.0000039% to 0.01% weight per volume [13]. The accuracy, expressed as percent recovery, falls within acceptable limits of 90-110% for most concentration levels [13].

Matrix Effect Studies

The investigation of matrix effects represents a fundamental component of method validation in biological systems [13]. The complex composition of biological matrices, including proteins, lipids, and other organic compounds, can potentially interfere with the formation or detection of 3,5-diacetyl-1,4-dihydrolutidine [13].

Studies conducted on various biological matrices demonstrate that the method maintains acceptable precision and accuracy despite the presence of complex matrix components [13]. The intra-day precision, expressed as relative standard deviation, remains below 5% for most matrices, while inter-day precision values are consistently below 5% for medium concentration levels [13].

| Matrix Type | Accuracy (% Recovery) | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) | Limit of Detection (μg/L) | Limit of Quantification (μg/L) |

|---|---|---|---|---|---|

| Vaccine (DT) | 90-110 | <5.0 | <5.0 | 3.9 | 12.5 |

| Tetanus toxoid | 101-113 | <3.0 | <3.5 | 5.0 | 16.7 |

| Brain tissue | 95-105 | <2.5 | <3.0 | 0.5 | 2.5 |

| Blood serum | 92-108 | <4.0 | <4.5 | 10.0 | 33.3 |

| Cosmetic products | 95-107 | <3.7 | <4.2 | 0.7 | 2.3 |